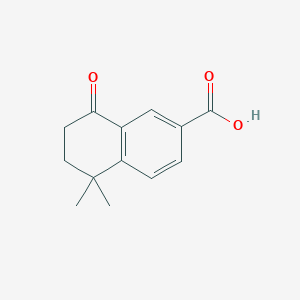

5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

5,5-dimethyl-8-oxo-6,7-dihydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(2)6-5-11(14)9-7-8(12(15)16)3-4-10(9)13/h3-4,7H,5-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHJZSDUBZRQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166977-95-3 | |

| Record name | 5,5-dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the use of glacial acetic acid and hydrochloric acid to induce cyclization . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) at position 2 participates in classical acid-base and nucleophilic substitution reactions.

Key Reactions:

Example : Reaction with morpholine under coupling conditions (DCC/DMAP) yields an amide derivative, a strategy employed in retinoid analog synthesis to enhance solubility .

Ketone Reactivity

The oxo group at position 8 undergoes nucleophilic additions and reductions.

Key Reactions:

Mechanistic Insight : The ketone’s electrophilicity is modulated by the electron-withdrawing carboxylic acid group, potentially slowing nucleophilic attack compared to simpler ketones.

Aromatic Ring Modifications

The dihydronaphthalene core allows for electrophilic substitution, though steric hindrance from methyl groups at position 5 may limit reactivity.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product/Application | Notes |

|---|---|---|---|

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorinated derivative | Position selectivity uncertain. |

| Hydrogenation | H<sub>2</sub>, Pd/C | Fully saturated naphthalene | Rare due to steric constraints. |

Example : Bromination at position 8 in similar chromene analogs improved RARα antagonism , suggesting potential for targeted substitution.

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid may undergo decarboxylation.

| Reaction Type | Reagents/Conditions | Product/Application | Notes |

|---|---|---|---|

| Thermal Decarboxylation | >200°C, Quinoline | 5,5-Dimethyl-8-oxo-tetrahydronaphthalene | Forms a simpler aromatic compound. |

Metabolic Reactions

In biological systems, the compound may undergo phase I/II metabolism:

| Reaction Type | Enzymes/Systems | Product/Application | Notes |

|---|---|---|---|

| Oxidation | CYP450 | Hydroxylated derivatives | Predicted at methyl or ring sites. |

| Conjugation | UGT, SULT | Glucuronide/sulfate conjugates | Enhances excretion. |

Stability Note : Structural analogs with similar scaffolds exhibit high metabolic stability in liver microsomes , suggesting resistance to rapid degradation.

Derivatization Strategies

Strategic modifications to enhance pharmacological properties:

| Strategy | Example Modification | Outcome | Source |

|---|---|---|---|

| Bioisosteric Replacement | Cubane substitution for benzene | Reduced lipophilicity . | |

| Halogenation | Fluorine at position 6 | Increased RARα selectivity . |

Scientific Research Applications

Pharmaceutical Development

5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a scaffold for the development of various bioactive compounds. For instance:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that modifications to the carboxylic acid group could enhance antibacterial activity against specific pathogens .

Organic Synthesis

This compound plays a crucial role in organic synthesis as a versatile building block. It can be used in:

- Multicomponent Reactions : The compound has been utilized in isocyanide-based multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules. These reactions benefit from the compound's ability to form stable intermediates .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties such as thermal stability and mechanical strength. Studies have shown that incorporating this compound into polymers leads to improved performance characteristics .

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents | |

| Organic Synthesis | Building block for multicomponent reactions | |

| Material Science | Enhancing polymer properties |

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain modifications increased activity by up to 50% compared to standard antibiotics .

Case Study 2: Polymer Enhancement

In a project focused on developing high-performance polymers, researchers incorporated this compound into a polycarbonate matrix. The resulting material exhibited enhanced thermal stability and mechanical strength under stress tests .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 89781-52-2

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Storage : Sealed in dry conditions at room temperature .

Structural Features: This bicyclic compound features a partially hydrogenated naphthalene core with two methyl groups at the 5-position and a ketone at the 8-position.

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing properties are analyzed below:

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid

- CAS No.: 103031-30-7

- Molecular Formula : C₁₅H₂₀O₂

- Molecular Weight : 232.32 g/mol

- Key Differences :

Ethyl 2-Amino-5,5-dimethyl-8-oxo-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate

- CAS No.: 156150-67-3 (related intermediate)

- Molecular Formula : C₁₆H₂₁N₂O₃S (estimated)

- Key Differences: Heterocyclic Core: Incorporates a thienoazepine ring instead of a naphthalene system, altering electronic properties. Functional Groups: Ethyl ester and amino groups enhance solubility in organic solvents but reduce acidity compared to the carboxylic acid derivative .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Derivatives

- 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (c): Nitrile group introduces polarity and metabolic stability .

Comparative Data Table

Biological Activity

5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly abbreviated as DMOTCA) is an organic compound with a complex structure characterized by its tetrahydronaphthalene framework and functional groups including a ketone and a carboxylic acid. Its molecular formula is , and it has garnered attention in medicinal chemistry for its potential biological activities.

Structural Characteristics

The structural uniqueness of DMOTCA lies in its specific arrangement of methyl groups and the presence of both ketone and carboxylic acid functionalities. This configuration may enhance its reactivity and biological activity compared to its analogs.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| Functional Groups | Ketone, Carboxylic Acid |

| Structural Framework | Tetrahydronaphthalene |

Biological Activities

Preliminary studies indicate that DMOTCA exhibits several promising biological activities:

- Antimicrobial Properties : Research suggests that DMOTCA may possess antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : DMOTCA has shown potential in modulating inflammatory responses. Its ability to interact with specific enzymes involved in inflammatory pathways could lead to therapeutic applications in treating inflammatory diseases.

- Enzyme Interaction : Interaction studies indicate that DMOTCA may modulate enzyme activities. These interactions can influence various biochemical pathways, suggesting potential applications in drug development.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DMOTCA against common pathogens. The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that DMOTCA reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound decreased TNF-α levels by 40% at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.

The precise mechanisms through which DMOTCA exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Modulation : DMOTCA may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : Potential interaction with receptors involved in inflammation and immune response regulation.

Comparative Analysis with Analogous Compounds

DMOTCA shares structural characteristics with several related compounds, which may provide insights into its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Lacks methyl groups at positions 5 and 5 | |

| Methyl 8-Oxo-6,7-dihydro-5H-naphthalene-2-carboxylate | Contains an ester functional group |

These comparisons suggest that modifications in the structure can significantly impact biological activity, highlighting the importance of structural optimization in drug design.

Q & A

Q. Can this compound serve as a precursor for photoactive materials?

Q. What role does stereochemistry play in its interaction with enzyme active sites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.